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Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has
been investigated for its therapeutic potential in a range of neurological and psychiatric
disorders, most notably cocaine dependence.[1][2][3][4] This technical guide provides a
comprehensive overview of the pharmacological profile of Vanoxerine, detailing its mechanism
of action, binding affinities, pharmacokinetic properties, and effects on various physiological
systems. The information is presented to serve as a resource for researchers and professionals
in the field of drug development.

Introduction

Vanoxerine, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT),
exhibiting approximately 50 times greater binding affinity than cocaine.[2] Its primary
mechanism of action involves the inhibition of dopamine reuptake, leading to an increase in
extracellular dopamine levels in the brain.[5] Unlike cocaine, Vanoxerine also inhibits dopamine
release, resulting in a more modest elevation of synaptic dopamine and consequently, milder
stimulant effects.[2][6] This unique pharmacological profile has positioned Vanoxerine as a
candidate for agonist-replacement therapy for cocaine addiction.[2][6] Furthermore,
Vanoxerine's interactions with cardiac ion channels have led to its investigation as a potential
antiarrhythmic agent.[2]
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Mechanism of Action

Vanoxerine is a selective and potent competitive inhibitor of the presynaptic dopamine
transporter.[3] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft,
thereby prolonging the action of dopamine. Studies have shown that Vanoxerine induces a
conformational change in the dopamine transporter upon binding.[7] While its primary target is
the DAT, Vanoxerine also exhibits binding affinity for the serotonin transporter, albeit with lower
potency.[2]

Dopamine Transporter Interaction

The interaction of Vanoxerine with the dopamine transporter is characterized by high affinity
and a slow dissociation rate compared to cocaine.[3] This prolonged occupancy of the DAT is
thought to contribute to its potential efficacy in reducing cocaine self-administration by
preventing cocaine from binding to the transporter.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile
of Vanoxerine.

Table 1: Binding Affinities and Inhibitory Concentrations
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Target Parameter Value Species Reference
Dopamine
Transporter Ki 9 nM Human [11[4]
(DAT)
Serotonin Binds with
Transporter nanomolar Not specified Not specified [2]
(SERT) affinity
hERG (Kv11.1)
Potassium Potent Blocker Not specified Human [2]
Channel
L-type Calcium - N

Blocker Not specified Not specified 2]
Channels
Sodium N N

Blocker Not specified Not specified [2]
Channels

Table 2: P kinetic F in H

Parameter Dose Value Reference
Mean Elimination

) 75 mg/day 53.5h [3]
Half-life
Mean Elimination

) 125 mg/day 66 h [3]
Half-life
Plasma Protein

0.1,0.4,and 1 uM 99% [3]

Binding

Table 3: Dopamine Transporter Occupancy in Humans

(Oral Dosing)

Dose Duration DAT Occupancy Reference
50, 75, or 100 mg 2 weeks Increased with dose [1][4]
100 mg 2 weeks 25% to 35% [1114]

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://pubmed.ncbi.nlm.nih.gov/11249581/
https://www.semanticscholar.org/paper/Vanoxerine-National-Institute-on-Drug-Abuse.-Preti/af96de855c3fa6ae14836cb4f651d1e731ea3c9a
https://en.wikipedia.org/wiki/Vanoxerine
https://en.wikipedia.org/wiki/Vanoxerine
https://en.wikipedia.org/wiki/Vanoxerine
https://en.wikipedia.org/wiki/Vanoxerine
https://go.drugbank.com/drugs/DB03701
https://go.drugbank.com/drugs/DB03701
https://go.drugbank.com/drugs/DB03701
https://pubmed.ncbi.nlm.nih.gov/11249581/
https://www.semanticscholar.org/paper/Vanoxerine-National-Institute-on-Drug-Abuse.-Preti/af96de855c3fa6ae14836cb4f651d1e731ea3c9a
https://pubmed.ncbi.nlm.nih.gov/11249581/
https://www.semanticscholar.org/paper/Vanoxerine-National-Institute-on-Drug-Abuse.-Preti/af96de855c3fa6ae14836cb4f651d1e731ea3c9a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

This section outlines the general methodologies employed in key experiments to characterize

the pharmacological profile of Vanoxerine.

Radioligand Binding Assays

o Objective: To determine the binding affinity (Ki) of Vanoxerine for the dopamine transporter.

o Methodology:

o Membrane Preparation: Striatal tissue from rat brains is homogenized in a suitable buffer
and centrifuged to isolate the cell membranes containing the dopamine transporters.

o Incubation: The membrane preparation is incubated with a specific radioligand for the
dopamine transporter (e.g., [3H]WIN 35,428 or [3H]GBR-12935) and varying
concentrations of Vanoxerine.

o Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

o Data Analysis: The concentration of Vanoxerine that inhibits 50% of the specific binding of
the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-
Prusoff equation.

In Vivo Microdialysis

» Objective: To measure the effect of Vanoxerine on extracellular dopamine levels in the brain

of freely moving animals.
e Methodology:

o Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain
region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.
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o Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF)

at a slow flow rate.

o Sample Collection: Small molecules, including dopamine, from the extracellular fluid
diffuse across the semipermeable membrane of the probe and are collected in the

dialysate.

o Analysis: The concentration of dopamine in the dialysate samples is quantified using high-
performance liquid chromatography (HPLC) with electrochemical detection.

o Drug Administration: Vanoxerine is administered systemically (e.g., intraperitoneally), and
the changes in extracellular dopamine levels are monitored over time.

Electrophysiology (Whole-Cell Patch Clamp)

o Objective: To investigate the effects of Vanoxerine on cardiac ion channels (e.g., hERG,

sodium, and calcium channels).
o Methodology:

o Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express

the specific ion channel of interest.

o Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the ionic
currents flowing through the channels in individual cells.

o Voltage Protocols: Specific voltage clamp protocols are applied to the cells to elicit the

channel currents.

o Drug Application: Vanoxerine is applied to the cells at various concentrations, and the
effects on the amplitude and kinetics of the ion channel currents are measured.

Visualizations
Dopamine Reuptake Inhibition Workflow
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Caption: Vanoxerine blocks the dopamine transporter (DAT).

Experimental Logic for Assessing Cocaine Addiction
Treatment
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Caption: Proposed mechanism for Vanoxerine in treating cocaine addiction.

Behavioral Pharmacology

Studies in animal models have demonstrated that Vanoxerine can effectively reduce cocaine
self-administration.[1][3] In primates, intravenous administration of Vanoxerine was shown to
decrease and even eliminate cocaine self-administration at certain doses.[3] Importantly,
Vanoxerine itself does not appear to have a significant abuse potential, as it did not produce a
cocaine-like stimulant profile in human volunteers.[3] Research has also suggested that
Vanoxerine may reduce the consumption of alcohol in animal models.[6]

Conclusion

Vanoxerine (GBR-12909) possesses a unigue pharmacological profile as a high-affinity
dopamine reuptake inhibitor with a slow dissociation rate from the dopamine transporter. Its
ability to modulate the dopaminergic system without producing significant stimulant effects has
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made it a compound of interest for the treatment of cocaine dependence. Furthermore, its
interactions with cardiac ion channels have opened avenues for its investigation as an
antiarrhythmic agent. This guide provides a foundational understanding of the key
pharmacological characteristics of Vanoxerine to support further research and development
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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